
Cephaeline dihydrochloride
Overview
Description
Cephaeline dihydrochloride (CAS 5853-29-2) is the dihydrochloride salt of (-)-Cephaeline, a phenolic alkaloid derived from the roots of Carapichea ipecacuanha (Indian Ipecac) . Its molecular formula is C₂₈H₃₈N₂O₄·2HCl, with a molecular weight of 539.53 g/mol . Structurally, it consists of a benzo[a]quinolizine ring linked to an isoquinoline moiety via a short carbon chain (Fig. 1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephaeline dihydrochloride can be synthesized through the extraction and purification of the ipecacuanha plant roots. The process involves several steps, including:
Extraction: The roots are ground and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography.
Conversion to Dihydrochloride: The purified cephaeline is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of automated extraction and purification systems ensures higher yields and purity. The final product is often subjected to rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cephaeline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of cephaeline, which may have different biological activities and properties .
Scientific Research Applications
Chemical Properties and Extraction
Cephaeline is primarily extracted from the roots of the Psychotria ipecacuanha plant, which contains various alkaloids, including emetine and cephaeline. The extraction process involves techniques such as supercritical fluid extraction and preparative chromatography to isolate high-purity cephaeline dihydrochloride. A recent study reported that the extraction method yielded cephaeline with a purity exceeding 98% across multiple batches (Table 1) .
Lot Number | This compound Content (%) |
---|---|
20120201 | 98.02 |
20120202 | 98.00 |
20120301 | 98.13 |
20120302 | 98.23 |
20120303 | 98.11 |
Antiviral Applications
Cephaeline has shown significant antiviral properties, particularly against viruses such as Zika virus (ZIKV) and Ebola virus (EBOV). Research indicates that cephaeline inhibits viral replication by targeting both viral machinery and host cell interactions. In vitro studies demonstrated that cephaeline exhibits potent antiviral activity at low micromolar concentrations, effectively reducing viral loads .
Case Study: Zika Virus Inhibition
In a high-throughput screening assay for ZIKV drug repurposing, cephaeline was identified as a promising candidate due to its ability to inhibit viral replication through interference with the host's translational machinery .
Antiemetic and Expectorant Properties
Historically, cephaeline has been utilized for its emetic properties, particularly in treating conditions requiring induced vomiting. It is also employed as an expectorant in respiratory treatments, helping to alleviate coughs associated with bronchitis and other pulmonary conditions .
Safety and Toxicity Profile
Despite its therapeutic potential, cephaeline's safety profile must be carefully considered. While it can be effective in small doses, higher concentrations may lead to toxicity. Therefore, ongoing research is focused on determining safe dosage ranges and understanding the compound's side effects .
Future Research Directions
Future studies are encouraged to explore:
- Combination Therapies : Investigating the synergistic effects of cephaeline with other antiviral agents.
- Mechanistic Studies : Further elucidating the molecular pathways involved in cephaeline's action against various pathogens.
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in human subjects for conditions beyond its current applications.
Mechanism of Action
Cephaeline dihydrochloride exerts its effects primarily through the inhibition of the cytochrome P450 2D6 enzyme. This inhibition affects the metabolism of various drugs and endogenous compounds. The molecular targets include specific binding sites on the enzyme, leading to altered enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Key Pharmacological Activities:
- Antiviral Activity : Inhibits Zika virus (ZIKV) and Ebola virus (EBOV) by disrupting viral NS5 polymerase activity and lysosomal function .
- Enzyme Inhibition : Selective CYP2D6 inhibitor (IC₅₀ = 121 μM), impacting drug metabolism pathways .
- Ribosome Binding : Binds to the E-site of the eukaryotic ribosome, inhibiting mRNA translocation and protein synthesis .
Physicochemical Properties:
- Solubility : 80 mg/mL in DMSO, 60 mg/mL in H₂O .
- Storage : Stable as a powder at -20°C for 3 years or in solution at -80°C for 1 year .
Structural and Functional Analog: Emetine Hydrochloride
Emetine hydrochloride (CAS 316-42-7) is a methylated derivative of Cephaeline, synthesized by adding a methyl group to the isoquinoline ring .
Table 1: Cephaeline Dihydrochloride vs. Emetine Hydrochloride
Key Differences :
- Cephaeline’s lack of a methyl group reduces ribosomal stacking interactions, altering toxicity and clinical applications .
- Emetine is more widely used clinically due to its historical precedence, while Cephaeline remains niche .
Other Dihydrochloride Salts
While sharing the dihydrochloride salt formulation, these compounds differ in core structure and applications:
Table 2: Comparison with Other Dihydrochloride Compounds
Compound | Core Structure | Primary Use | Mechanism of Action |
---|---|---|---|
This compound | Alkaloid | Antiviral, enzyme inhibition | Ribosome/CYP2D6 targeting |
Cetirizine Dihydrochloride | Antihistamine | Allergy relief | H1 receptor antagonism |
Chlorhexidine Dihydrochloride | Bisbiguanide | Antiseptic | Disrupts microbial cell membranes |
Tetracycline Hydrochloride | Tetracycline | Antibiotic | Inhibits bacterial protein synthesis |
CYP2D6 Inhibitors
This compound’s selectivity for CYP2D6 distinguishes it from broader-spectrum inhibitors:
- Paroxetine : Potent CYP2D6 inhibitor (IC₅₀ = 0.15 μM) used as an antidepressant.
- Quinidine : CYP2D6 inhibitor (IC₅₀ = 0.9 μM) with antiarrhythmic properties.
Research Findings and Clinical Potential
- Antiviral Efficacy : Cephaeline and Emetine show equivalent potency against ZIKV/EBOV in vitro, but Cephaeline’s lower toxicity may favor therapeutic development .
- Oncology : Screened for medulloblastoma treatment, though clinical data remain unreported .
- Structural Insights : Cryo-EM resolved Cephaeline-ribosome binding at 2.45 Å, aiding rational drug design .
Biological Activity
Cephaeline dihydrochloride is a phenolic alkaloid derived from the roots of Psychotria ipecacuanha, commonly known as ipecac. This compound has garnered interest due to its diverse biological activities, particularly its role as a selective inhibitor of cytochrome P450 2D6 (CYP2D6) and its potential antiviral properties against various viruses. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 539.534 g/mol
- CAS Number : 3738-70-3
This compound primarily acts as a selective inhibitor of CYP2D6 , with an IC₅₀ value of 121 μM. It also shows significant inhibition against other cytochrome P450 enzymes, including CYP3A4 and CYP2C9, although at much higher concentrations (over 1000 μM) . The inhibition constants (K) for CYP2D6 and CYP3A4 are reported to be 54 μM and 355 μM, respectively .
Table 1: Inhibition Data for this compound
Enzyme | IC₅₀ (μM) | K (μM) |
---|---|---|
CYP2D6 | 121 | 54 |
CYP3A4 | >1000 | 355 |
CYP2C9 | >1000 | N/A |
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. It exhibits potent inhibitory effects against Zika virus (ZIKV) and Ebola virus (EBOV). The mechanisms through which cephaeline exerts these effects include inhibiting viral replication and reducing viral entry into host cells .
Case Study: Antiviral Efficacy
In a controlled laboratory setting, cephaeline demonstrated significant antiviral activity at low concentrations. For instance, the half-maximal inhibitory concentration (IC₅₀) for ZIKV was established at approximately 1 µM, suggesting a high sensitivity of viral replication processes to this compound .
Structural Insights
Recent structural studies using cryo-electron microscopy have provided insights into how cephaeline binds to the ribosomal machinery in eukaryotic cells. It binds not only to the E-site on the small subunit (SSU) of the ribosome but also to additional structural areas, indicating a complex interaction that may contribute to its biological effects .
Table 2: Binding Characteristics of Cephaeline
Binding Site | Description |
---|---|
E-site (SSU) | Primary binding site for inhibition |
Additional Sites | Core of large subunit (LSU), enhancing structural interaction |
Toxicological Considerations
While cephaeline shows promising biological activity, its safety profile must be considered. Historical data indicate that while emetine (a closely related compound) has been used therapeutically, cephaeline's toxicity profile requires further investigation to establish safe dosing guidelines in clinical settings .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which cephaeline dihydrochloride inhibits eukaryotic translation, and what experimental approaches are used to study this?
this compound binds to the E-site of the small ribosomal subunit, displacing mRNA nucleotides and disrupting translation elongation. Key experimental methods include:
- Cryogenic electron microscopy (Cryo-EM) to resolve ribosome-cephaeline complexes at high resolution (2.45 Å), revealing stacking interactions with 18S rRNA (G889) and protein uS11 (L132) .
- Cell-free translation assays using C. albicans ribosomes to quantify inhibition efficacy and compare structural analogs like emetine .
Q. How does this compound selectively inhibit CYP2D6, and what in vitro assays determine its inhibitory constants (Ki)?
this compound acts as a selective CYP2D6 inhibitor (IC50 = 121 μM) with mixed inhibition kinetics. Methodologies include:
- Fluorometric enzyme activity assays using recombinant CYP2D6 isoforms and substrate analogs (e.g., dextromethorphan).
- Dixon plot analysis to calculate inhibition constants (Ki = 54 μM for CYP2D6; 355 μM for CYP3A4) .
Advanced Research Questions
Q. How can researchers resolve structural discrepancies between this compound and emetine in ribosome binding studies?
Despite shared binding sites, structural differences (e.g., absence of a methyl group in cephaeline’s isoquinoline ring) alter solvent exposure and interaction dynamics. Strategies include:
- Comparative Cryo-EM analysis of ribosome complexes to map solvent-accessible regions and hydrogen-bonding networks .
- Mutagenesis of ribosomal proteins (e.g., uS11) to assess residue-specific contributions to inhibitor binding .
Q. What methodological considerations are critical when designing cryo-EM experiments to study cephaeline-ribosome complexes?
Key factors for high-resolution Cryo-EM workflows:
- Sample preparation : Optimize ribosome stability in buffer conditions (e.g., Mg²⁺ concentration) and inhibitor saturation levels .
- Data processing : Use iterative 3D classification to isolate homogeneous complexes and local resolution filters to refine ligand density maps .
Q. How should contradictory data on CYP2D6 vs. CYP3A4 inhibition by this compound be analyzed in enzyme kinetics studies?
Address discrepancies by:
- Substrate competition assays to differentiate competitive (CYP2D6) vs. non-competitive (CYP3A4) inhibition modes.
- Enzyme source validation : Use isoform-specific recombinant enzymes to avoid cross-reactivity from mixed CYP preparations .
Q. What experimental strategies can elucidate the functional impact of cephaeline’s hydroxyl group exposure in the mRNA tunnel?
- Molecular dynamics simulations to model solvent interactions and compare free-energy profiles with emetine.
- Functional translation assays with modified ribosomes (e.g., uS11-L132 mutants) to assess mRNA translocation defects .
Q. Methodological Best Practices
- Handling enzyme inhibition data : Validate IC50/Ki values using multiple substrate concentrations and orthogonal assays (e.g., fluorescence quenching vs. LC-MS-based metabolite detection) .
- Structural biology workflows : Deposit Cryo-EM maps and atomic coordinates in public databases (e.g., PDB, EMDB) for reproducibility .
Properties
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHSWWVTZSRQM-JBKGYMEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5853-29-2 | |
Record name | Cephaeline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephaeline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHAELINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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